molecular formula C25H24O5 B1254920 Inophyllolide chromanol

Inophyllolide chromanol

Cat. No.: B1254920
M. Wt: 404.5 g/mol
InChI Key: BXENDTPSKAICGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It exhibits a chromanol head group, a structural feature shared with vitamin E derivatives (tocopherols and tocotrienols), which are known for their antioxidant activity . However, unlike classical chromanol-containing antioxidants, inophyllolide chromanol has demonstrated significant binding affinity (−8.5 kcal/mol) against the coronavirus 3CLpro protease (QHD43415_3), a critical therapeutic target for inhibiting viral replication . Structural details of this compound remain sparse in the provided evidence, but its chromanol moiety likely contributes to its molecular interactions with viral proteases.

Properties

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3

InChI Key

BXENDTPSKAICGV-UHFFFAOYSA-N

SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Canonical SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chromanol-Containing Compounds

Functional and Mechanistic Differences

Chromanol derivatives exhibit diverse biological roles depending on their structural modifications and targets. Below is a comparative analysis:

Compound Primary Target/Function Key Data Biological Role
Inophyllolide chromanol Coronavirus 3CLpro protease Binding affinity: −8.5 kcal/mol Antiviral (potential SARS-CoV-2 inhibitor)
Chromanol 293B KCNQ1 potassium channels Inhibits KCNQ1-KCNE1 complexes; used in renal and epithelial studies Ion channel modulation (antidiarrheal strategies)
Tocopherols (Vitamin E) Membrane lipids (antioxidant activity) Amphipathic structure with chromanol head Antioxidant, membrane stabilization
XE-991 Kv7.1–7.4 potassium channels Enhances catecholamine release in SHR models Cardiovascular regulation
Key Insights:
  • Antiviral vs. Ion Channel Modulation: this compound uniquely targets viral proteases, while chromanol 293B and XE-991 modulate potassium channels. Chromanol 293B, for instance, inhibits KCNQ1-KCNE1 channels in renal epithelia, indirectly affecting Cl⁻ secretion , whereas XE-991 influences blood pressure via Kv7.1–7.4 inhibition .
  • Structural vs. Functional Relationships: The chromanol head group is conserved across these compounds, but side-chain variations dictate specificity. For example, tocopherols have saturated phytyl tails for antioxidant activity , while this compound’s prenyl or inophyllolide-derived tail may enable protease binding .

Binding Affinities and Therapeutic Potential

Patent and Pharmacological Considerations

emphasizes the need for comparative efficacy data in patent claims. This compound’s unique antiviral profile may distinguish it from chromanol 293B or tocopherols, which are patented for ion channel modulation and antioxidant uses, respectively. However, structural similarities could prompt cross-reactivity studies, particularly in drug safety assessments .

Q & A

Q. What are the established methods for synthesizing inophyllolide chromanol, and how can purity be validated?

this compound synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, patented methods (EP 2019/072034) utilize chromanol core derivatization with methyl-naphthoquinone precursors under controlled catalytic conditions . Purity validation requires high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and eliminate byproducts. Researchers should report retention times, solvent systems, and spectral peaks (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons) to ensure reproducibility .

Q. How is the chromanol ring structure critical to this compound’s biochemical activity?

The chromanol ring, a fused bicyclic system with a hydroxyl group, enables redox activity and hydrogen bonding with target proteins. Structural studies (e.g., vitamin E analogs) show that substituent positioning (e.g., methyl groups at C5/C7) influences membrane localization and antioxidant capacity . For this compound, computational docking (e.g., AutoDock Vina) can predict interactions, such as binding to the 3CLpro protease via the hydroxyl group and hydrophobic tail .

Q. What spectroscopic techniques are recommended for characterizing this compound in complex mixtures?

Use tandem mass spectrometry (LC-MS/MS) for precise molecular weight determination and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while X-ray crystallography resolves 3D conformation if crystallizable derivatives are available. Cross-validate with published data (e.g., Journal of Natural Products) to mitigate false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico binding predictions and in vitro efficacy for this compound as an antiviral agent?

Discrepancies often arise from solvent effects or protein flexibility unaccounted for in docking simulations. Address this by:

  • Performing molecular dynamics (MD) simulations (e.g., GROMACS) to model protease conformational changes .
  • Validating with fluorescence-based protease inhibition assays (e.g., FRET substrates) under physiological pH and temperature .
  • Comparing IC₅₀ values across cell lines (e.g., Vero E6 vs. Calu-3) to assess tissue-specific bioavailability .

Q. What experimental designs are optimal for evaluating gender-specific differences in this compound’s cardiac effects?

Gender disparities in ion channel modulation (e.g., IKs currents) require:

  • Ex vivo models: Use Purkinje fibers from male and female animals (e.g., beagle dogs) under β-adrenoceptor stimulation (isoproterenol) to quantify action potential duration (APD) changes via patch-clamp electrophysiology .
  • In vivo follow-up: Administer chromanol derivatives in gender-stratified cohorts while monitoring ECG parameters (QT interval) and plasma concentrations .

Q. How can researchers isolate this compound’s membrane interaction mechanisms from confounding lipid components?

Employ neutron diffraction and fluorescence quenching in model membranes (e.g., DOPC/POPC bilayers) to map chromanol’s transverse localization. Use deuterated lipid analogs to distinguish chromanol’s hydroxyl positioning relative to glycerol backbones. Compare results with α-tocopherol controls to identify unique membrane-stabilizing behaviors .

Methodological Considerations

  • Data Validation : Cross-reference this compound’s NMR/MS data with synthetic standards (e.g., Sigma-Aldrich) to avoid misidentification .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and obtain IRB approval for human cell lines .
  • Literature Gaps : Prioritize understudied areas (e.g., epigenetic effects or metabolite profiling) using untargeted metabolomics (UHPLC-QTOF-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inophyllolide chromanol
Reactant of Route 2
Inophyllolide chromanol

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